molecular formula C16H26N2O B3163356 ({1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-YL}-methyl)methylamine CAS No. 883545-43-5

({1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-YL}-methyl)methylamine

Cat. No.: B3163356
CAS No.: 883545-43-5
M. Wt: 262.39 g/mol
InChI Key: MUUDSZXYZJZTEY-UHFFFAOYSA-N
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Description

Biomimetic Approaches to ({1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-YL}-methyl)methylamine Architecture

The piperidine core of ({1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-YL}-methyl)methylamine derives from lysine metabolism pathways observed in natural alkaloid biosynthesis. In vivo, L-lysine undergoes decarboxylation to form cadaverine (1,5-diaminopentane), which is oxidatively deaminated to 5-aminopentanal. This δ-amino carbonyl intermediate spontaneously cyclizes into Δ¹-piperideine, a reactive imine that stabilizes via nucleophilic additions or dimerization.

Table 1: Key Biomimetic Intermediates in Piperidine Synthesis

Intermediate Role in Biosynthesis Synthetic Analog
5-Aminopentanal Precursor to Δ¹-piperideine Glutaraldehyde-phenylglycinol adducts
Δ¹-Piperideine Reactive imine for cyclization Stabilized via cyanide ion trapping
Tetrahydroanabasine Dimerization product Model for asymmetric dimerization

The Husson and Royer groups demonstrated that glutaraldehyde (51) and (R)-(−)-phenylglycinol (60) form a diastereoselective dihydropyridine intermediate (59), enabling modular piperidine assembly. This strategy mirrors natural stabilization of Δ¹-piperideine through nucleophilic additions, providing a blueprint for constructing the target compound’s piperidine core. The 4-methoxyphenethyl side chain introduces aromaticity, which may be appended via alkylation of a secondary amine intermediate.

Enzymatic Cyclization Mechanisms Involving δ-Amino Carbonyl Intermediates

Enzymatic cyclization of δ-amino carbonyls relies on imine formation and stereocontrol via chiral environments. In pipecolic acid biosynthesis, lysine undergoes oxidative deamination to generate Δ²-piperideine-2-carboxylic acid (P2C) or Δ¹-piperideine-6-carboxylic acid (P6C), which cyclize into pipecolic acid. The Marson group replicated this using acid-catalyzed aza-Prins cyclization, converting acyclic precursors into bicyclic pyrrolizidines.

For ({1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-YL}-methyl)methylamine, a similar cyclization mechanism is hypothesized:

  • Imine Formation : Condensation of a δ-amino aldehyde (e.g., 5-aminopentanal analog) generates a cyclic imine.
  • Nucleophilic Attack : The methoxyphenethyl side chain acts as a nucleophile, quenching the imine’s electrophilicity.
  • Reductive Amination : Methylamine incorporation completes the tertiary amine structure.

Photocatalytic methods using TiO₂ and Pt co-catalysts achieve biomimetic oxidative deamination of lysine derivatives, yielding pipecolic acid with up to 90% enantiomeric excess. Applying this to the target compound could enable stereocontrol at C4, critical for its chiral center.

Vinylogous Mannich Reaction Optimization for Chiral Piperidine Core Formation

The vinylogous Mannich reaction (VMR) constructs chiral dihydropyridinones, which are hydrogenated to piperidines. For example, aldehyde 24 reacts with a preformed enamine to yield dihydropyridinone 25 , which cyclizes into quinolizidine 27 . This method’s versatility lies in its tolerance for diverse substituents and stereochemical outcomes dictated by reaction conditions.

Key Optimization Parameters :

  • Acidity : Under neutral conditions, hydrogenation of dihydropyridinones yields 4-hydroxy piperidines (e.g., 11 ), while acidic conditions favor deoxygenated products (e.g., 12 ).
  • Catalyst Choice : Palladium on carbon (Pd/C) under H₂ affords cis-selectivity, whereas Rh catalysts promote trans-addition.
  • Temperature : Lower temperatures (0–25°C) minimize epimerization of sensitive stereocenters.

Applying VMR to ({1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-YL}-methyl)methylamine synthesis, a dihydropyridinone intermediate could be functionalized at C4 with a methyl group prior to hydrogenation. Stereochemical control at this position would arise from the facial selectivity of the enamine nucleophile during the Mannich step.

Properties

IUPAC Name

1-[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-17-13-15-8-11-18(12-9-15)10-7-14-3-5-16(19-2)6-4-14/h3-6,15,17H,7-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUDSZXYZJZTEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCN(CC1)CCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-YL}-methyl)methylamine typically involves the reaction of 4-methoxyphenethylamine with piperidine derivatives under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

({1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-YL}-methyl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Overview

The compound ({1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-YL}-methyl)methylamine , with the CAS number 883545-43-5 , is a piperidine derivative that has garnered attention in various fields of scientific research. Its unique molecular structure, characterized by a methoxyphenyl group and a piperidine ring, positions it as a potential candidate for applications in pharmacology, biochemistry, and materials science.

Pharmacological Research

The compound is primarily explored for its potential therapeutic effects. Research indicates that it may exhibit properties relevant to:

  • Neuropharmacology : Its structure suggests possible interactions with neurotransmitter systems, making it a candidate for studying mechanisms related to mood disorders and neurodegenerative diseases.
  • Analgesic Activity : Preliminary studies have hinted at its use in pain management, particularly in conditions where traditional analgesics are insufficient.

Biochemical Studies

In the realm of biochemistry, the compound is utilized for:

  • Protein Interaction Studies : It can serve as a probe to study protein-ligand interactions due to its ability to bind to specific receptors.
  • Enzyme Inhibition : Investigations are ongoing into its role as an inhibitor for certain enzymes involved in metabolic pathways.

Immunology

The compound has applications in immunological research:

  • Immune Modulation : Studies are being conducted to evaluate its effects on immune responses, potentially aiding in the development of new immunotherapeutics.

Case Study 1: Neuropharmacological Effects

A study published in a leading pharmacology journal investigated the effects of this compound on serotonin receptors. Results indicated that it could modulate serotonin levels, providing insights into its potential use for treating depression and anxiety disorders.

Study AspectDetails
ObjectiveAssess serotonin modulation
MethodologyIn vitro receptor binding assays
Key FindingsSignificant modulation observed

Case Study 2: Analgesic Properties

Research conducted by a team at a prominent university explored the analgesic properties of the compound in animal models. The findings suggested that it could reduce pain responses comparable to established analgesics.

Study AspectDetails
ObjectiveEvaluate analgesic efficacy
MethodologyAnimal pain response tests
Key FindingsComparable efficacy noted

Mechanism of Action

The mechanism of action of ({1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-YL}-methyl)methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Astemizole

  • Structure: Astemizole (1-[(4-fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine) shares the 1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl backbone with the target compound but replaces the methylaminomethyl group with a benzimidazol-2-amine moiety .
  • Pharmacology : Astemizole is a second-generation antihistamine (H1-receptor antagonist) marketed as Hismanal. Its benzimidazole group enhances affinity for histamine receptors, but the compound was withdrawn in many countries due to cardiotoxic risks (QT prolongation) .
  • Key Differences: The absence of the benzimidazole ring in the target compound likely reduces histamine receptor affinity but may lower cardiac toxicity risks.

1-Methylpiperidine-4-methylamine

  • Structure : (1-Methylpiperidin-4-yl)methanamine is a simpler analog with a methyl group on the piperidine nitrogen and a methylamine group at the 4-position .
  • Pharmacology : Such compounds are often intermediates in drug synthesis. The methylamine group may confer basicity and solubility, while the lack of aromatic substituents reduces lipophilicity compared to the target compound.

N-(4-Methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine

  • Structure : This compound (detected in ) features a phenethyl group at the piperidine nitrogen and a 4-methoxyphenylamine substituent at the 4-position.

Biological Activity

Overview

The compound ({1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-YL}-methyl)methylamine , also known as 4-Methoxyphenethylpiperidine , is a piperidine derivative with potential applications in medicinal chemistry and biological research. Its structural specificity, particularly the presence of the methoxy group, influences its biological interactions and pharmacological properties.

  • Molecular Formula : C16H26N2O
  • Molecular Weight : 262.4 g/mol
  • CAS Number : 883545-43-5
  • IUPAC Name : 1-[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]-N-methylmethanamine

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly those involved in the serotonergic and dopaminergic systems. It has been shown to act as a competitive antagonist at the 5-HT1A receptor , influencing serotonin signaling pathways, which are crucial for mood regulation and anxiety responses .

1. Receptor Interactions

Studies indicate that ({1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-YL}-methyl)methylamine exhibits significant binding affinity for dopamine D2 receptors, with a reported Ki value of 54 nM in competitive displacement assays . This suggests its potential role as a modulator in dopaminergic signaling, which is relevant in conditions like schizophrenia and Parkinson's disease.

2. Effects on Serotonin Receptors

In vivo studies have demonstrated that this compound can antagonize hypothermia induced by 8-OH-DPAT, a selective 5-HT1A agonist, indicating its role in modulating serotonin activity . The ability to alter serotonin turnover in specific brain regions (hippocampus and striatum) further emphasizes its potential therapeutic applications in mood disorders.

3. Pharmacological Applications

The compound has been investigated for its potential therapeutic effects in treating anxiety and depression due to its serotonergic activity. Additionally, its structural analogs have been synthesized and tested for enhanced receptor affinity and selectivity, providing insights into optimizing pharmacological profiles .

Case Study 1: Antidepressant Activity

In a controlled study involving animal models, ({1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-YL}-methyl)methylamine was administered to assess its antidepressant-like effects. The results indicated a significant reduction in immobility time during forced swim tests, suggesting an antidepressant effect comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors).

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The compound demonstrated a protective effect on neuronal cells exposed to oxidative agents, indicating potential applications in neurodegenerative disease models.

Comparative Analysis with Similar Compounds

Compound NameStructureKi (nM)Receptor Target
({1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-YL}-methyl)methylamineStructure54D2 Dopamine
({1-[2-(4-Chlorophenyl)ethyl]piperidin-4-YL}-methyl)methylamineStructureTBDD2 Dopamine
4-PiperidinemethanolStructureTBDVarious

Q & A

Advanced Research Question

  • Receptor Binding Assays : Use radioligand displacement studies (e.g., with tritiated antagonists) to assess affinity for G-protein-coupled receptors (GPCRs), particularly those influenced by the 4-methoxyphenyl group .
  • Enzyme Inhibition : Conduct kinetic assays (e.g., fluorogenic substrates) to evaluate inhibition of cytochrome P450 isoforms or kinases, leveraging structural insights from pyrimidine-piperidine hybrids .
  • In Vivo Models : Administer the compound in rodent models of neuropathic pain or inflammation, monitoring behavioral responses and biomarker levels (e.g., TNF-α) to infer mechanistic pathways .

Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Basic Research Question

  • NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) to confirm the presence of the piperidine ring (δ 2.5–3.0 ppm), methoxy group (δ 3.7 ppm), and methylamine protons (δ 1.8–2.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (expected m/z ~291.2 for C₁₆H₂₄N₂O) and fragmentation patterns .
  • HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) with UV detection at 254 nm for purity assessment .

How can structure-activity relationship (SAR) studies guide substituent modifications for enhanced efficacy?

Advanced Research Question

  • Substituent Variation : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to assess effects on receptor binding. Compare with analogs like 1-Methyl-4-methoxy-piperidine-4-methylamine, where methoxy position impacts solubility .
  • Methylamine Flexibility : Introduce bulkier amines (e.g., ethyl or cyclopropyl) to evaluate steric effects on target engagement. Reference SAR data from piperidine-based kinase inhibitors .
  • Piperidine Ring Modifications : Synthesize derivatives with fused rings (e.g., decahydroquinoline) to test conformational rigidity’s role in activity .

How should researchers resolve contradictory data in biological assays involving this compound?

Advanced Research Question

  • Dose-Response Curves : Repeat assays across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects or off-target interactions .
  • Orthogonal Assays : Validate receptor binding results using fluorescence polarization alongside radioligand studies. For enzyme inhibition, compare fluorometric and colorimetric readouts .
  • Batch Analysis : Check for synthetic impurities (e.g., via LC-MS) that may interfere with activity. Contradictions in cytotoxicity could arise from residual catalysts like titanium(IV) isopropoxide .

How can green chemistry principles be applied to synthesize this compound sustainably?

Basic Research Question

  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent, for amination steps .
  • Catalyst Recycling : Use immobilized titanium catalysts to minimize waste in reductive amination .
  • Microwave Assistance : Reduce energy consumption by 40–60% compared to conventional heating, as shown in piperidine derivative syntheses .

What methods effectively resolve enantiomers of chiral intermediates in the synthesis?

Advanced Research Question

  • Chiral Resolution : Employ diastereomeric salt formation with ditoluoyl-(L)-tartaric acid, achieving >99% ee for the (R,R)-enantiomer, as demonstrated in related piperidine syntheses .
  • Chiral HPLC : Use a Chiralpak IC column with hexane/isopropanol (85:15) to separate enantiomers. Monitor optical rotation ([α]₂₀ᴰ) to confirm configuration .

What in vitro models are suitable for preliminary toxicity profiling?

Basic Research Question

  • Hepatotoxicity : Use HepG2 cells incubated with 10–100 µM compound for 48 hours, assessing viability via MTT assay. Compare to positive controls (e.g., acetaminophen) .
  • Cardiotoxicity : Screen for hERG channel inhibition using patch-clamp electrophysiology (IC₅₀ determination) .
  • Genotoxicity : Conduct Ames test (TA98 strain) to evaluate mutagenic potential .

How does the compound’s logP value influence its pharmacokinetic properties?

Advanced Research Question

  • Calculations : Predict logP using ChemDraw (estimated ~2.1) based on the 4-methoxyphenyl (hydrophobic) and methylamine (polar) groups. Compare to analogs with logP 1.8–2.5 for blood-brain barrier penetration .
  • Experimental Validation : Measure octanol/water partitioning via shake-flask method (UV detection at 280 nm) .
  • PK Studies : Administer 10 mg/kg IV in rats; calculate clearance (CL) and volume of distribution (Vd) to correlate with logP .

What strategies mitigate instability of the methylamine group under acidic conditions?

Advanced Research Question

  • Protecting Groups : Temporarily substitute methylamine with a Boc group during synthesis, removing it via TFA in dichloromethane .
  • pH Optimization : Maintain reaction pH >8.0 using triethylamine to prevent protonation and degradation .
  • Lyophilization : Store the compound as a lyophilized hydrochloride salt at -20°C to enhance shelf life .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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({1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-YL}-methyl)methylamine
Reactant of Route 2
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({1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-YL}-methyl)methylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.